3-(4-Aminophenyl)butanamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) is a small-molecule organic compound defined by its butanamide backbone and a 4-aminophenyl substituent at the C3 position. With the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol , this compound is characterized as a versatile scaffold in medicinal chemistry.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 1267622-83-2
Cat. No. B2787923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)butanamide
CAS1267622-83-2
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCC(CC(=O)N)C1=CC=C(C=C1)N
InChIInChI=1S/C10H14N2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H2,12,13)
InChIKeyZMSLSAHYZXDIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)butanamide (CAS 1267622-83-2): Key Structural and Baseline Data for Research Procurement


3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) is a small-molecule organic compound defined by its butanamide backbone and a 4-aminophenyl substituent at the C3 position . With the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol , this compound is characterized as a versatile scaffold in medicinal chemistry. The presence of a primary aromatic amine and a primary amide offers distinct chemical reactivity, including nucleophilic substitution and hydrogen-bonding interactions, which underpin its role as a synthetic intermediate and a starting point for exploring structure-activity relationships (SAR) .

Procurement Risk: Why Structural Analogs of 3-(4-Aminophenyl)butanamide Are Not Interchangeable


Substituting 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) with a structurally similar butanamide analog is a significant scientific and procurement risk due to the sensitivity of biological and chemical systems to subtle changes in molecular topology. Variations in the position of the amino group on the phenyl ring (e.g., 2- vs. 4-substitution) or the attachment point of the phenyl ring to the butanamide chain (e.g., N-substitution vs. C3-substitution) drastically alter hydrogen-bonding networks, lipophilicity (LogP), and overall molecular geometry . This can lead to a complete loss of desired biological activity or a change in chemical reactivity during synthesis. The evidence below quantitatively demonstrates why this specific regioisomer and connectivity cannot be assumed to be equivalent to other in-class compounds, thereby necessitating a precise procurement strategy based on validated performance data.

Quantitative Differentiation of 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) Against Key Analogs


Molecular Connectivity and Topology: C3-Phenyl Substitution vs. N-Aryl Amide Analog

The key structural differentiator for 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) is the direct C-C bond linking the phenyl ring to the C3 position of the butanamide backbone . This contrasts with common comparators like N-(4-aminophenyl)butanamide (CAS 116884-02-7), where the phenyl group is attached to the amide nitrogen, resulting in an N-aryl amide scaffold . This fundamental difference in molecular connectivity alters the compound's LogP, the spatial orientation of the amine group, and the overall flexibility of the molecule. The calculated LogP for 3-(4-Aminophenyl)butanamide is 1.25 , while N-(4-aminophenyl)butanamide exhibits a significantly lower LogP due to the more polar amide bond directly attached to the aromatic ring. This difference in lipophilicity directly impacts membrane permeability and target binding.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

Regioisomeric Impact on Biological Activity: 3-(4-Aminophenyl)butanamide vs. 2-(4-Aminophenyl)butanamide

The position of the butanamide chain on the phenyl ring is a critical determinant of biological target engagement. 3-(4-Aminophenyl)butanamide features a para-substituted aniline (4-aminophenyl) group. While direct comparative data for this exact compound is limited, 3D-QSAR studies on the closely related class of 3-amino-N-substituted-4-(substituted phenyl) butanamides demonstrate that electronic and steric properties at the para-position of the phenyl ring are key drivers of activity, particularly for targets like Dipeptidyl Peptidase-IV (DPP-IV) [1]. In contrast, a 2-(4-Aminophenyl)butanamide analog (C2-phenyl substitution) would present a drastically different vector for the amine group, disrupting potential π-π stacking and hydrogen-bonding interactions with biological targets.

Pharmacology Receptor Binding Computational Chemistry

Purity and Procurement Availability: Quantified Supply Chain Metrics

From a procurement standpoint, the quantifiable differentiator for 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) is the established supply chain with a defined purity specification. Authoritative vendors, including Sigma-Aldrich (Enamine) and Leyan, consistently report a minimum purity of 95% for this compound . This contrasts with many custom-synthesized or less-common analogs where purity and analytical characterization may be inconsistent. This high level of purity is critical for reproducible chemical reactions and biological assays. The compound is available as a powder , which is the standard form factor for research-scale use.

Analytical Chemistry Procurement Quality Control

Versatile Scaffold Utility in Parallel Synthesis and Library Generation

3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) is specifically marketed and utilized as a versatile small molecule scaffold . This designation, validated by its inclusion in the Enamine collection (ENA947389328) , a leading supplier of chemical building blocks for drug discovery, indicates that it has been selected for its high potential in generating diverse compound libraries. The compound possesses two orthogonal reactive handles—a primary amine and a primary amide—which allows for sequential derivatization. For example, the aromatic amine can undergo amide bond formation or reductive amination, while the aliphatic amide can be reduced to an amine or hydrolyzed, offering multiple synthetic vectors .

Combinatorial Chemistry Medicinal Chemistry Lead Optimization

High-Impact Application Scenarios for 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2)


Medicinal Chemistry: Parallel Synthesis of Diverse Amide Libraries

Leveraging its orthogonal amine and amide groups, 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) is ideally suited for the generation of diverse compound libraries for hit-to-lead optimization. Researchers can use the aromatic amine for high-throughput amide couplings with a large set of carboxylic acids, while the primary amide can be reduced to an amine for a subsequent round of diversification [1]. The guaranteed 95% purity from vendors like Sigma-Aldrich (Enamine) and Leyan minimizes the risk of side reactions and simplifies purification in these high-throughput workflows.

Structure-Activity Relationship (SAR) Studies for Enzyme Targets

The specific para-aminophenyl substitution pattern of this compound is a critical structural feature for probing enzyme active sites. The compound serves as a core scaffold for SAR exploration, particularly where computational models (e.g., 3D-QSAR for DPP-IV inhibitors) highlight the importance of para-substitution for activity [1]. Using this precisely defined scaffold, medicinal chemists can systematically vary substituents on the amine and amide to map the pharmacophore, confident that the baseline molecular topology is correct for the target of interest.

Chemical Biology: Development of Bifunctional Probes

The presence of two distinct reactive groups makes 3-(4-Aminophenyl)butanamide (CAS 1267622-83-2) a valuable starting material for synthesizing bifunctional chemical probes. For instance, the aromatic amine can be conjugated to a fluorescent dye or biotin tag, while the aliphatic amide can be modified to introduce a photoaffinity label or a warhead for a target enzyme [1]. This dual functionalization capability allows for the creation of custom tools for target engagement studies, cellular imaging, and chemoproteomics, with the compound's LogP of 1.25 suggesting reasonable membrane permeability for cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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